molecular formula C21H17ClF3N3O2S B2951051 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896367-94-5

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2951051
M. Wt: 467.89
InChI Key: CMXLYPLKCWZIMQ-UHFFFAOYSA-N
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Description

The name suggests that this compound is an oxalamide derivative, which means it contains a functional group derived from oxalic acid, an organic compound that occurs naturally in many foods.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and thiazolyl derivatives with oxalic acid or a derivative thereof. The specifics of the synthesis would depend on the exact structures of the starting materials and the conditions under which the reaction is carried out.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and thiazolyl groups suggests that the compound may have aromatic properties.



Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of functional groups in its structure. The oxalamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum.


Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the conditions under which it’s handled. Proper safety precautions should always be taken when handling chemical compounds.


Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it’s a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic uses, and conducting clinical trials.


properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2S/c1-12-16(22)3-2-4-17(12)28-19(30)18(29)26-10-9-15-11-31-20(27-15)13-5-7-14(8-6-13)21(23,24)25/h2-8,11H,9-10H2,1H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLYPLKCWZIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

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